

# managing Branebrutinib drug interactions

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## Compound Focus: Branebrutinib

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## Branebrutinib Drug Interaction Guide

Here is a summary of clinically observed drug-drug interactions for your reference.

Concomitant Medication	Dose	Affected Pathway/Transporter	Effect of Branebrutinib (9-10 mg QD)
Montelukast [1]	10 mg	CYP2C8	( $C_{\text{max}}$ ) ↑ 56%, AUC ↑ 27%
Digoxin [1]	0.25 mg	P-glycoprotein (P-gp)	( $C_{\text{max}}$ ) ↑ 57%, AUC ↑ 21%
Methotrexate [1]	7.5 mg	BCRP, OATP1B1/1B3, OAT1/3, MRP2/4	No significant interaction
Rosuvastatin [1]	10 mg	BCRP, OATP1B1/1B3	No significant interaction
Pravastatin [1]	40 mg	OATP1B1, OATP1B3	No significant interaction
Caffeine [1]	200 mg	CYP1A2	No significant interaction
Flurbiprofen [1]	50 mg	CYP2C9	No significant interaction

Concomitant Medication	Dose	Affected Pathway/Transporter	Effect of Branebrutinib (9-10 mg QD)
Omeprazole [1]	50 mg	CYP2C19	No significant interaction
Midazolam [1]	5 mg	CYP3A4	No significant interaction
Ethinyl Estradiol [1]	30 µg	CYP3A, CYP2C9, UGAT1A1, SULT1E1	( $C_{\text{max}}$ ) ↑ 16%, AUC ↑ 17%
Norethindrone [1]	1.5 mg	CYP3A4, CYP2C19	( $C_{\text{max}}$ ) ↑ 10%, AUC ↑ 6%

## Frequently Asked Questions

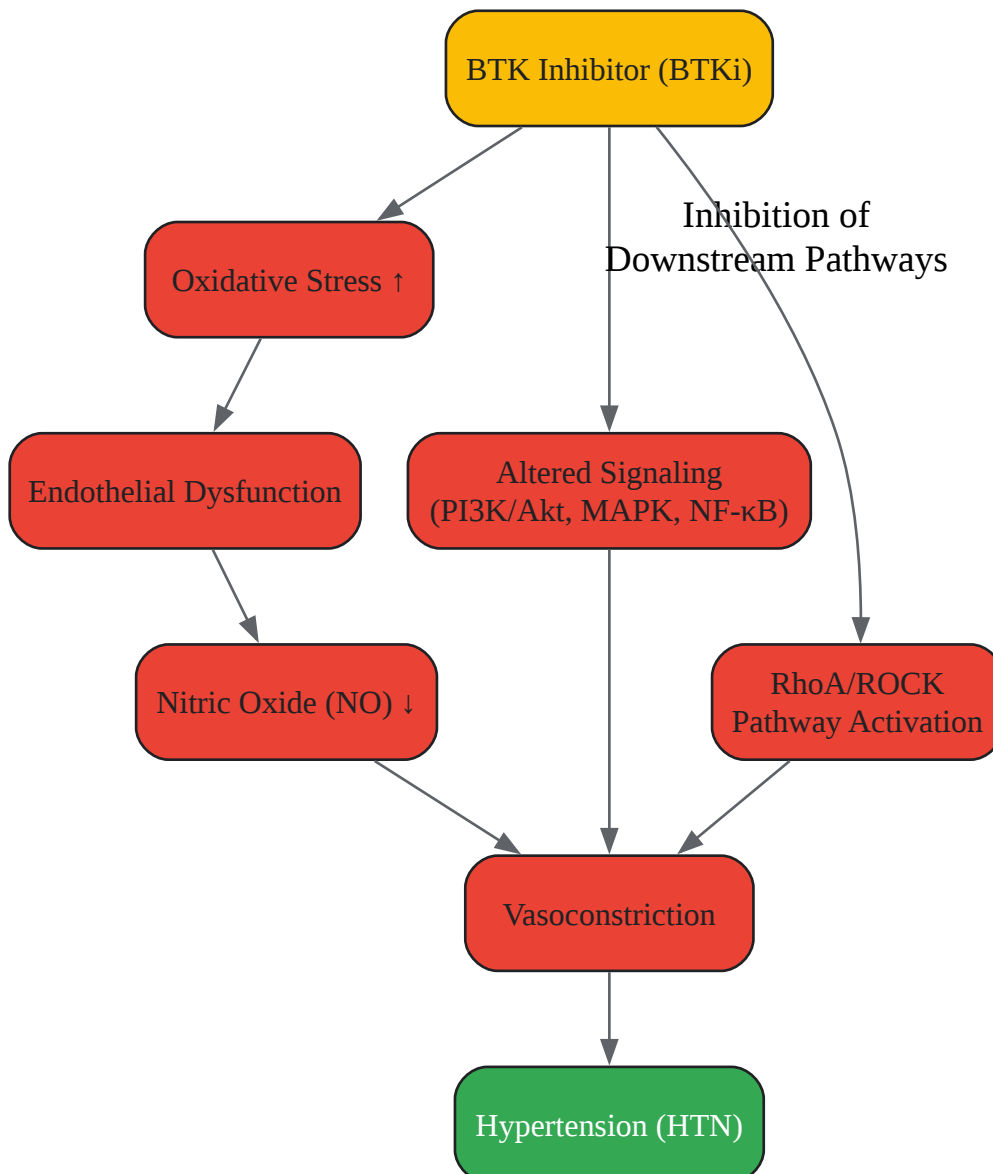
- **Which drug interactions require clinical attention?** The interactions with **montelukast (CYP2C8)** and **digoxin (P-gp)** are considered potentially significant. It is recommended to monitor for increased exposure to these drugs and adjust their dosage if necessary [1].
- **Can Branebrutinib be co-administered with common statins?** Yes. Studies show no clinically relevant interactions with **pravastatin** or **rosuvastatin**, indicating that co-administration is well-tolerated [1].
- **Is there an interaction between Branebrutinib and methotrexate?** No. Clinical data indicates **no significant interaction** between **branebrutinib** and methotrexate, which is often used in autoimmune conditions [1].
- **What is the overall DDI profile of Branebrutinib?** **Branebrutinib** demonstrates a **low overall DDI risk**. No serious adverse events were reported in DDI studies, with all observed adverse events being mild to moderate in intensity [1].

## Mechanism of Action and Selectivity

**Branebrutinib** is a highly selective, irreversible small-molecule inhibitor that covalently binds to Bruton's tyrosine kinase (BTK) [1] [2]. It achieves sustained high BTK occupancy in humans despite a short plasma half-life, making it a potent agent for immune-mediated diseases [1]. Its high selectivity minimizes off-target effects, contributing to a cleaner safety profile [2].

## Class-Based Safety Considerations

While **Branebrutinib**'s own safety profile is favorable, it's important to be aware of effects associated with the BTK inhibitor class. **Hypertension** is a common and serious side effect noted with several BTK inhibitors [3]. The proposed mechanisms are illustrated below.



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## Recommended Experimental Protocols

For your research, here are the core methodologies used in the clinical DDI studies.

- **Study Designs:** The clinical DDI data were obtained from three single-sequence, crossover studies in healthy participants [1].
- **Branebrutinib Dosing:** Steady-state was achieved with once-daily oral doses of 9 mg or 10 mg [1].
- **Probe Substrate Cocktail:** One study used a cocktail approach, administering probe substrates with and without steady-state **branebrutinib**. The probes included caffeine (CYP1A2), montelukast (CYP2C8), flurbiprofen (CYP2C9), omeprazole (CYP2C19), midazolam (CYP3A4), digoxin (P-gp), and pravastatin (OATP1B1/1B3) [1].
- **Primary Endpoints:** The geometric mean ratios (with 90% confidence intervals) for (  $C_{\text{max}}$  ) and AUC with versus without **branebrutinib** were calculated [1].

## Summary

In summary, **Branebrutinib** presents a low risk for drug-drug interactions. The only potentially significant interactions are mild increases in the exposure of montelukast and digoxin. No other clinically relevant DDIs have been observed with a range of common medications [1].

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## References

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